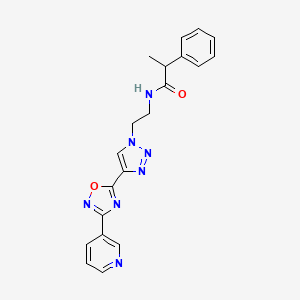

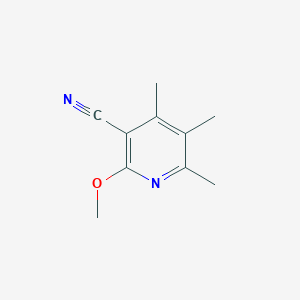

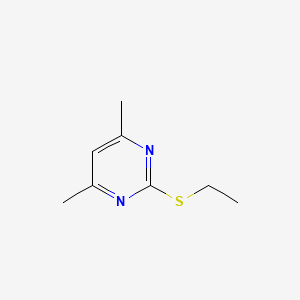

![molecular formula C21H17N3O3S B2410862 3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-45-1](/img/structure/B2410862.png)

3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a small molecule drug candidate that is being investigated for the treatment of type 2 diabetes mellitus. It is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4-b]pyridine analogue .

Synthesis Analysis

These thiazolo [5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular formula of the compound is C20H17N3O4S2 and its molecular weight is 427.49. The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The compound was synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.49. The 1H-NMR spectrum of a similar compound showed a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .Aplicaciones Científicas De Investigación

Antibacterial Agents

3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, as a derivative of thiazolepyridine, has shown potential as an antibacterial agent. Karuna et al. (2021) synthesized a set of novel thiazolepyridine derived heterocyclic hybrids, which exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. This suggests its potential utility in developing new antibacterial drugs (Karuna, Reddy, Syed, & Atta, 2021).

Antimicrobial and Antifungal Agents

The compound's derivatives have also been studied for their antimicrobial and antifungal activities. For example, Patel and Patel (2015) explored heterocyclic compounds similar in structure, which exhibited antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015). Similarly, Chawla (2016) found that certain thiazole derivatives, including those with dimethoxy substitution, demonstrated good antimicrobial activity (Chawla, 2016).

Anticancer Properties

In addition to its antimicrobial potential, there's evidence to suggest its derivatives could have anticancer properties. Ravinaik et al. (2021) synthesized substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, including breast and lung cancer (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization for Biological Evaluation

The synthesis and characterization of these compounds for biological evaluation is an ongoing research area. Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized similar compounds, conducting biological evaluation and molecular docking studies to explore their potential applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Mecanismo De Acción

Target of Action

Similar thiazolo[5,4-b]pyridine compounds have been reported to interact with pi3kα . PI3Kα is a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It’s suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with lys802 in pi3kα . This interaction could potentially inhibit the activity of PI3Kα, thereby affecting the downstream cellular functions it regulates.

Biochemical Pathways

Given the potential interaction with pi3kα, it’s plausible that the compound could affect the pi3k/akt/mtor pathway, which is involved in cell cycle regulation and cancer progression .

Result of Action

Inhibition of pi3kα could potentially lead to reduced cell proliferation and survival, given the role of pi3kα in these cellular functions .

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-26-17-9-8-13(12-18(17)27-2)19(25)23-15-6-3-5-14(11-15)20-24-16-7-4-10-22-21(16)28-20/h3-12H,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTHUPZWRKZRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

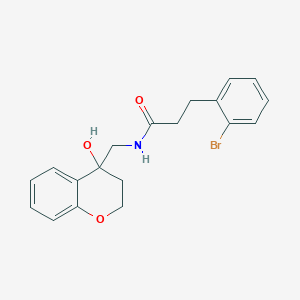

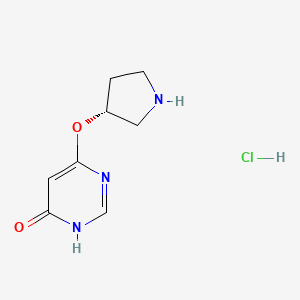

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)

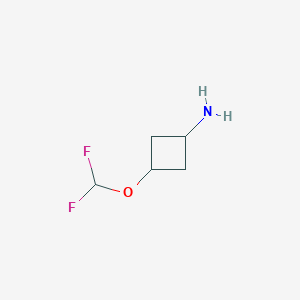

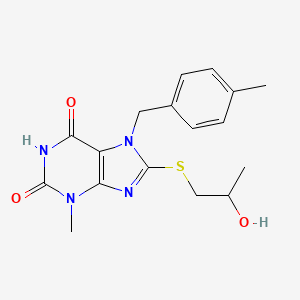

![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)

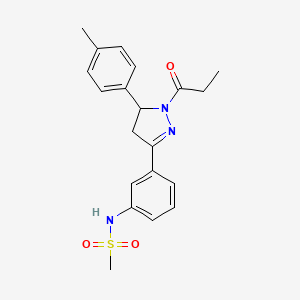

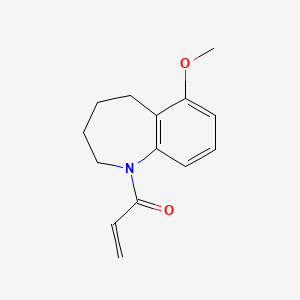

![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)